molecular formula C6H6Cl3NO B145694 4-Amino-2,6-dichlorophenol hydrochloride CAS No. 42486-53-3

4-Amino-2,6-dichlorophenol hydrochloride

Cat. No. B145694
Key on ui cas rn: 42486-53-3
M. Wt: 214.5 g/mol
InChI Key: KCZRBWLAYMSXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05705357

Procedure details

Into a 500 ml round bottom flask (fitted with a magnetic stirrer), water (200 ml) was mixed with 4-amino-2,6-dichlorophenol hydrochloride (20 g) until the solid was completely dissolved. The resulting solution was warmed to 70° C., and to it was added acetic anhydride (11 g) and the resulting solution was stirred for 1 hour. Upon cooling, crystals of 3',5'-dichloro-4'-hydroxyacetanilide were formed (19.6 g, 95% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([Cl:9])[C:6]([OH:10])=[C:5]([Cl:11])[CH:4]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>O>[Cl:9][C:7]1[CH:8]=[C:3]([CH:4]=[C:5]([Cl:11])[C:6]=1[OH:10])[NH:2][C:12](=[O:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.NC1=CC(=C(C(=C1)Cl)O)Cl
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(NC(C)=O)C=C(C1O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.